3,4-Difluoro-4'-pyrrolidinomethyl benzophenone
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Overview
Description
Preparation Methods
The synthesis of 3,4-Difluoro-4’-pyrrolidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 3,4-difluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3,4-Difluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Difluoro-4’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
3,4-Difluoro-4’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:
- 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone
- 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone
- Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
- Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
These compounds share similar structural features but differ in the position and type of substituents on the benzophenone core
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAQRLIZIIEDHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642770 |
Source
|
Record name | (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-91-5 |
Source
|
Record name | Methanone, (3,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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